3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID
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Overview
Description
3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole can then be further functionalized to introduce the 4-methylbenzenesulfonyl group and the acrylic acid moiety.
For instance, the indole core can be sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated indole can then undergo a Heck reaction with acrylic acid or its derivatives to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form various oxidized derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-3-carboxylic acid derivatives, while reduction of the acrylic acid moiety may yield 3-(1-(4-methylbenzenesulfonyl)indol-3-yl)propanoic acid.
Scientific Research Applications
3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: This compound may be investigated for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core can interact with biological receptors, while the sulfonyl and acrylic acid groups may enhance its binding affinity and specificity. These interactions can lead to modulation of cellular processes, such as inhibition of enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
4-Methylbenzenesulfonyl chloride: A reagent used in the synthesis of sulfonylated indoles.
Acrylic acid: A simple carboxylic acid with an acrylic moiety.
Uniqueness
3-(1-(4-Methylbenzenesulfonyl)indol-3-yl)acrylic acid is unique due to its combination of an indole core, a sulfonyl group, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
164531-22-0 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
0 |
Synonyms |
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID |
Origin of Product |
United States |
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